molecular formula C21H28N2O3S B2369062 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide CAS No. 954049-56-0

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide

Cat. No.: B2369062
CAS No.: 954049-56-0
M. Wt: 388.53
InChI Key: NDBPHVDSMWNVOQ-UHFFFAOYSA-N
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Description

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a morpholino group, and an ethanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylmorpholine with a suitable alkylating agent to introduce the propyl group. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenyl and morpholino groups can bind to active sites of enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-(3-(2-phenylmorpholino)propyl)ethanesulfonamide: Unique due to its specific combination of functional groups.

    N-(2-phenylethyl)morpholine: Lacks the ethanesulfonamide group.

    2-phenylmorpholine: Simpler structure without the propyl and ethanesulfonamide groups.

Uniqueness

This compound stands out due to its combination of phenyl, morpholino, and ethanesulfonamide groups, providing unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c24-27(25,17-12-19-8-3-1-4-9-19)22-13-7-14-23-15-16-26-21(18-23)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBPHVDSMWNVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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